molecular formula C18H16ClN3O B1193495 SLUPP-225

SLUPP-225

Cat. No.: B1193495
M. Wt: 325.796
InChI Key: XXDLJQNMGHYILE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLUPP-225 is a synthetic efflux pump inhibitor (EPI) developed to combat antibiotic resistance in Gram-negative bacteria, particularly Escherichia coli. It targets the AcrAB-TolC tripartite efflux pump, a key mediator of macrolide resistance. By binding to the AcrA membrane fusion protein, this compound disrupts the pump’s assembly, thereby preventing the expulsion of antibiotics like erythromycin and novobiocin from bacterial cells . Its discovery emerged from structure-activity relationship (SAR) studies optimizing the parent compound NSC 60339, with this compound demonstrating superior outer membrane permeability and efflux inhibition .

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.796

IUPAC Name

(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)-phenyl)acrylamide

InChI

InChI=1S/C18H16ClN3O/c19-16-4-2-1-3-13(16)7-10-17(23)22-15-8-5-14(6-9-15)18-20-11-12-21-18/h1-10H,11-12H2,(H,20,21)(H,22,23)/b10-7+

InChI Key

XXDLJQNMGHYILE-JXMROGBWSA-N

SMILES

O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=CC=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLUPP-225;  SLUPP 225;  SLUPP225.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

SLUPP-417
  • Structural Similarity : SLUPP-417 is a structural analogue of SLUPP-225, derived from the same SAR optimization of NSC 60338. Both compounds share a core scaffold but differ in side-chain modifications that enhance membrane permeability .
  • Functional Comparison :
    • Efficacy : this compound and SLUPP-417 reduce the minimum inhibitory concentration (MIC) of erythromycin by 8–16-fold in E. coli strains lacking efflux pumps. However, this compound exhibits marginally better efflux inhibition due to optimized hydrophobic interactions with AcrA .
    • Mechanism : Both compounds inhibit the AcrAB-TolC pump by destabilizing AcrA’s interaction with AcrB and TolC, but this compound shows stronger binding affinity in molecular dynamics simulations .
4-Isopentyloxy-2-Naphthamide
  • Structural Divergence : This synthetic compound features a naphthamide core, targeting the AcrB transporter rather than AcrA .
  • Functional Comparison: Efficacy: Reduces erythromycin MIC by 4–8-fold in E. coli, less potent than this compound . Mechanism: Binds to AcrB’s substrate-binding pocket, competing with antibiotics for efflux.
Bis-2-Aminoimidazoles (bis-2-AIs)
  • Structural Divergence: Nitrogen-dense heterocycles effective against Pseudomonas aeruginosa .
  • Functional Comparison: Spectrum: Active with azithromycin/clarithromycin in P. aeruginosa, unlike this compound, which is optimized for E. coli . Mechanism: Inhibits MexAB-OprM pumps via undefined targets, lacking the AcrA specificity of this compound .

Comparative Data Table

Compound Target Protein Bacterial Model Antibiotic Synergized MIC Reduction (Fold) Key Advantage(s) Limitations References
This compound AcrA E. coli Erythromycin, Novobiocin 8–16 Enhanced membrane permeability; AcrA-specific Narrow spectrum (Gram-negative only)
SLUPP-417 AcrA E. coli Erythromycin 8–16 Similar efficacy to this compound Less studied in vivo
4-Isopentyloxy-2-Naphthamide AcrB E. coli Erythromycin 4–8 AcrB-specific mechanism Poor membrane penetration
Bis-2-AIs Undefined P. aeruginosa Azithromycin 4–8 Broad-spectrum activity Non-specific binding

Key Research Findings

Superior Permeability : this compound’s optimized hydrophobicity enables better outer membrane penetration compared to NSC 60339 and 4-isopentyloxy-2-naphthamide .

Synergy with Novobiocin: Unique among EPIs, this compound potentiates novobiocin, suggesting broader applicability against non-macrolide antibiotics .

In Silico Validation : Molecular docking confirms this compound’s stable interaction with AcrA’s α-hairpin domain, a critical region for pump assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SLUPP-225
Reactant of Route 2
Reactant of Route 2
SLUPP-225

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.